REACTION_CXSMILES
|
[C:1]([N:8]([C:16]1[C:21](F)=CC(Br)=CC=1F)[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])(OC(C)(C)C)=O.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:60][N:61]1CCNC[CH2:62]1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[C:9]([N:8]1[CH2:16][CH2:21][N:61]([CH3:62])[CH2:60][CH2:1]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10] |f:2.3.4,7.8.9|
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Name
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|
Quantity
|
5.59 g
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Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N(C(=O)OC(C)(C)C)C1=C(C=C(C=C1F)Br)F
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Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
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Name
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cesium carbonate
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Quantity
|
8.93 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
6.08 mL
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Type
|
reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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308 mg
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
by stirring at 100° C. for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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WASH
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Details
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which was washed with water (100 ml) and saturated aqueous ammonium chloride solution (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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DISTILLATION
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Details
|
subsequently the solvent was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
|
This was purified by silica gel column chromatography (dichloromethane/methanol=50/1 to 25/1), whereby
|
Type
|
ADDITION
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Details
|
a mixture of N-Boc-4-(4-methyl-piperazin-1-yl)-2,6-difluoro-phenylamine
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCN(CC1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |